molecular formula C7H6Br2FN B3033211 2,6-Dibromo-4-fluoro-3-methylaniline CAS No. 1000576-72-6

2,6-Dibromo-4-fluoro-3-methylaniline

Cat. No.: B3033211
CAS No.: 1000576-72-6
M. Wt: 282.94 g/mol
InChI Key: AHLMGMWQLJMGMF-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-fluoro-3-methylaniline is an organic compound with the molecular formula C7H6Br2FN and a molecular weight of 282.94 g/mol . It is characterized by the presence of bromine, fluorine, and methyl groups attached to an aniline ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Mechanism of Action

Mode of Action

The mode of action of 2,6-Dibromo-4-fluoro-3-methylaniline involves its interaction with its targets. The compound can undergo various reactions, including nitration, conversion from the nitro group to an amine, and bromination . The conversion of the nitro group to an amine must occur last because the amine group is ortho/para directing .

Action Environment

The action of this compound can be influenced by various environmental factors . These factors can affect the compound’s stability, efficacy, and action. For instance, factors such as temperature, pH, and the presence of other molecules can influence the compound’s stability and its interactions with its targets.

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-4-fluoro-3-methylaniline plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their catalytic activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and influencing protein-protein interactions.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways, potentially affecting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and proteins, altering their structure and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . For instance, it may degrade into other compounds that have different biochemical properties and effects. Long-term studies in vitro and in vivo have shown that the effects of this compound can vary depending on the duration of exposure and the specific experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At lower doses, it may have minimal or beneficial effects, while at higher doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of this compound can lead to toxicity, affecting various organs and systems in animal models.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in the metabolism of amino acids, lipids, or carbohydrates, leading to changes in the overall metabolic profile of cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. For instance, it may be transported into cells via specific membrane transporters and distributed to various cellular compartments, where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function . This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dibromo-4-fluoro-3-methylaniline can be synthesized through various methods, including:

    Electrophilic Aromatic Substitution: This involves the bromination and fluorination of 3-methylaniline.

    Suzuki–Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated aniline under palladium catalysis.

Industrial Production Methods

Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluoro-3-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibromo-4-fluoro-3-methylaniline is utilized in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dibromo-4-fluoro-3-methylaniline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. The combination of these substituents makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,6-dibromo-4-fluoro-3-methylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Br2FN/c1-3-5(10)2-4(8)7(11)6(3)9/h2H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHLMGMWQLJMGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1F)Br)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501276229
Record name 2,6-Dibromo-4-fluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000576-72-6
Record name 2,6-Dibromo-4-fluoro-3-methylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000576-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-4-fluoro-3-methylbenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501276229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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